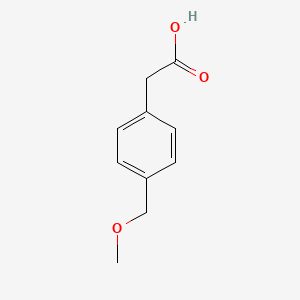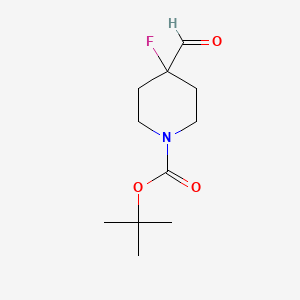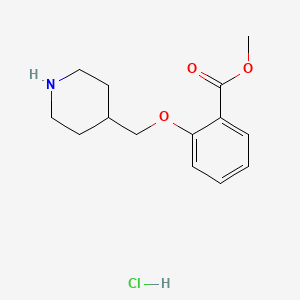
(3-Aminophenyl)(4-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Aminophenyl)(4-methoxyphenyl)methanol”, also known as APAPM, is an organic compound with the molecular formula C14H15NO2. It is closely related to “(4-Aminophenyl)(4-methoxyphenyl)methanone”, which has the molecular formula C14H13NO2 .
Molecular Structure Analysis
The molecular structure of compounds similar to “(3-Aminophenyl)(4-methoxyphenyl)methanol” have been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of these compounds .
Physical And Chemical Properties Analysis
“(3-Aminophenyl)(4-methoxyphenyl)methanol” has a molecular weight of 229.27 g/mol. It is closely related to “(4-Aminophenyl)(4-methoxyphenyl)methanone”, which has a molecular weight of 227.258 Da .
科学的研究の応用
Methanol as a Basic Chemical and Fuel
Methanol is a fundamental chemical with a wide range of applications, including its use as a clean-burning fuel and a fuel additive. It's produced at a large scale, over 10 million tons annually, and its demand is expected to rise, particularly when used as a peaking fuel in coal gasification combined cycle power stations. The clean-burning nature of methanol results in extremely low emissions, making it an environmentally friendly alternative for combustion fuel and transportation fuel or additive (Cybulski, 1994).
Methanol Reforming and Fuel Cell Technology
Research in fuel processing for hydrogen production has been stimulated by advancements in proton-exchange membrane fuel cell technology. Methanol reforming processes, such as methanol decomposition and steam reforming of methanol, involve Cu-based catalysts. These processes are crucial for hydrogen production and have seen significant research, particularly concerning the surface reaction mechanisms on Cu-based catalysts and the reaction schemes of methanol reforming (Yong, Ooi, Chai, & Wu, 2013).
Direct Methanol Fuel Cells (DMFCs)
DMFCs are promising for various applications but face barriers, such as methanol crossover from the anode to the cathode. Understanding methanol crossover and finding more methanol-impermeable polymer electrolytes are essential to improve the efficiency and viability of DMFCs (Heinzel & Barragán, 1999).
MTBE Synthesis and Catalysis
Methanol is used in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive to gasoline. The search for new catalysts in this process, such as heteropoly acids (HPA), is driven by environmental concerns and the need for catalysts with better stability. Understanding the interaction of methanol and iso-butylene with catalysts like dodecatungstosilicic acid is crucial for this synthesis process (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Lignin Acidolysis and Chemical Breakdown
Methanol plays a role in the acidolysis of lignin, a process important for understanding the chemical breakdown and utilization of lignin, a major component of biomass. The reaction mechanisms and the role of methanol in the acidolysis process provide insights into biomass processing and utilization (Yokoyama, 2015).
Methanol in Transformer Insulating Oil
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence, identified during thermal ageing tests with oil-immersed insulating papers, helps in monitoring cellulosic insulation degradation in transformer mineral oil. This application is crucial for maintaining the reliability and longevity of power transformers (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
特性
IUPAC Name |
(3-aminophenyl)-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCULPGAHLEVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(4-methoxyphenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)


![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)
